molecular formula C7H7F3N2O B12982920 4-Methyl-6-(trifluoromethoxy)pyridin-3-amine

4-Methyl-6-(trifluoromethoxy)pyridin-3-amine

Cat. No.: B12982920
M. Wt: 192.14 g/mol
InChI Key: MFOVCWAYZIZZTK-UHFFFAOYSA-N
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Description

4-Methyl-6-(trifluoromethoxy)pyridin-3-amine is a chemical compound with the molecular formula C7H7F3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethoxy group and the methyl group on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(trifluoromethoxy)pyridin-3-amine typically involves the introduction of the trifluoromethoxy group and the methyl group onto the pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(trifluoromethoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Methyl-6-(trifluoromethoxy)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(trifluoromethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(trifluoromethoxy)pyridin-3-amine is unique due to the presence of both the trifluoromethoxy and methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

4-methyl-6-(trifluoromethoxy)pyridin-3-amine

InChI

InChI=1S/C7H7F3N2O/c1-4-2-6(12-3-5(4)11)13-7(8,9)10/h2-3H,11H2,1H3

InChI Key

MFOVCWAYZIZZTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)OC(F)(F)F

Origin of Product

United States

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